

# SR10067 as a REV-ERB Agonist: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR10067  |           |
| Cat. No.:            | B1399069 | Get Quote |

#### Introduction

SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs function as transcriptional repressors that link the body's internal timekeeping machinery with metabolic and inflammatory pathways.[3][4] SR10067 was developed as a higher-affinity compound derived from the SR9009 and SR9011 scaffold, which exhibited lower potency.[5] Its enhanced affinity and favorable pharmacokinetic properties make it a critical chemical probe for elucidating the physiological roles of REV-ERB and a potential starting point for therapeutic development in areas such as metabolic diseases, sleep disorders, and neuropsychiatric conditions.

#### Mechanism of Action

REV-ERBα and REV-ERBβ are integral to the negative feedback loop of the core circadian clock. The primary positive regulators, CLOCK and BMAL1, form a heterodimer that activates the transcription of various clock-controlled genes, including the Rev-erb and Per/Cry genes. The resulting REV-ERB proteins, in turn, repress the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter region. This repression is achieved through the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional silencing.

**SR10067** functions as an agonist by binding to the ligand-binding domain of REV-ERB $\alpha$  and REV-ERB $\beta$ . This binding event enhances the recruitment of the NCoR co-repressor complex,



thereby strengthening the repression of target genes like Bmal1. This amplified repression modulates the expression of the core clock machinery and downstream pathways involved in metabolism and inflammation.



Click to download full resolution via product page



Caption: SR10067 enhances REV-ERB-mediated repression of Bmal1 transcription.

## **Quantitative Data**

The efficacy and pharmacokinetic profile of **SR10067** have been quantified in several foundational studies.

Table 1: Comparative In Vitro Potency of REV-ERB Agonists

| Compound | Target   | IC <sub>50</sub> (nM) | Assay Type                                   | Reference |
|----------|----------|-----------------------|----------------------------------------------|-----------|
| SR10067  | REV-ERBα | 170                   | Gal4DBD-REV-<br>ERB LBD<br>Cotransfection    |           |
|          | REV-ERBβ | 160                   | Gal4DBD-REV-<br>ERB LBD<br>Cotransfection    |           |
|          | REV-ERBα | 140                   | Full-length REV-<br>ERBα + BMAL1<br>Promoter |           |
| SR9011   | REV-ERBα | 670                   | Gal4DBD-REV-<br>ERB LBD<br>Cotransfection    |           |
|          | REV-ERBβ | 800                   | Gal4DBD-REV-<br>ERB LBD<br>Cotransfection    |           |

| | REV-ERBα | 620 | Full-length REV-ERBα + BMAL1 Promoter | |

Table 2: In Vivo Pharmacokinetics of SR10067 in Mice



| Parameter         | Value              | Conditions                                    | Reference |
|-------------------|--------------------|-----------------------------------------------|-----------|
| Dosage            | 30 mg/kg           | Single<br>intraperitoneal (i.p.)<br>injection |           |
| Brain Conc. (6h)  | 150 ± 20 nM        | Post-injection                                |           |
| Plasma Conc. (6h) | > IC <sub>50</sub> | Post-injection                                |           |

| Key Finding | Levels remain above the receptor  $IC_{50}$  in both plasma and brain for at least 6 hours. | | |

Table 3: In Vivo Efficacy of SR10067 in Mice

| Assay                      | Dosage          | Effect                                                 | Reference |
|----------------------------|-----------------|--------------------------------------------------------|-----------|
| Nocturnal Wheel<br>Running | Dose-dependent  | Reduction in activity                                  |           |
| Marble Burying (Anxiety)   | ED50 = 12 mg/kg | Anxiolytic activity                                    |           |
| Sleep Architecture         | 30 mg/kg, i.p.  | Increased<br>wakefulness, reduced<br>SWS and REM sleep |           |

| Gene Expression | 30 mg/kg, i.p. | Suppressed circadian rhythm of Npas2 in hypothalamus | |

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon foundational research.

# In Vitro Potency: Co-transfection Luciferase Reporter Assay

• Objective: To determine the half-maximal inhibitory concentration (IC50) of **SR10067** for REV-ERB $\alpha$  and REV-ERB $\beta$ .



### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
- Transfection: Cells are co-transfected with two plasmids:
  - A plasmid expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.
  - A reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) that is recognized by the Gal4 DBD.
- Treatment: Following transfection, cells are treated with a range of concentrations of SR10067 or a vehicle control.
- Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The repressive activity of REV-ERB is indicated by a decrease in the luciferase signal.
- Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.





Click to download full resolution via product page

Caption: Workflow for determining SR10067 in vitro potency via luciferase assay.

## In Vivo Efficacy: Circadian Locomotor Activity

- Objective: To assess the impact of **SR10067** on the circadian behavior of mice.
- · Methodology:
  - Animal Model: C57BL/6 mice are used.
  - Housing: Mice are individually housed in cages equipped with running wheels to monitor voluntary locomotor activity.



- Entrainment: Animals are first entrained to a 12-hour light:12-hour dark cycle.
- Free-Run: To observe the endogenous clock, mice are then placed in constant darkness (D:D).
- Administration: **SR10067** or vehicle is administered via intraperitoneal (i.p.) injection at a specific circadian time (CT), often CT6, which corresponds to the peak expression of Reverbα.
- Data Collection: Wheel-running activity is continuously recorded and plotted in actograms.
- Analysis: The total activity, particularly during the subjective night (the animal's active phase), is quantified and compared between treatment groups. A dose-dependent reduction in nocturnal activity is indicative of REV-ERB agonism.

# Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

- Objective: To measure changes in the mRNA levels of REV-ERB target genes following SR10067 treatment.
- Methodology:
  - Sample Collection: Tissues (e.g., hypothalamus, liver) or cells are collected from SR10067-treated and vehicle-treated animals/cultures at specific time points.
  - RNA Extraction: Total RNA is isolated from the samples using a standard method (e.g., TRIzol reagent or a column-based kit).
  - Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
  - qPCR: The cDNA is used as a template in a qPCR reaction with specific primers for target genes (e.g., Npas2, Bmal1, Cry1, Per2) and a housekeeping gene for normalization (e.g., Rn18S, Cyclophilin).



 Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, which compares the expression levels in the treated group to the vehicle control group.



Click to download full resolution via product page

**Caption:** Standard workflow for analyzing target gene expression via qRT-PCR.

## **Core Signaling and Logical Relationships**

The central role of REV-ERB is within the intricate feedback loops of the molecular clock.





Click to download full resolution via product page

Caption: The core transcription-translation feedback loop of the circadian clock.

Conclusion



Foundational research has firmly established **SR10067** as a high-affinity, brain-penetrant REV-ERB agonist. Through its mechanism of enhancing the transcriptional repression of key clock genes like Bmal1, it potently modulates circadian rhythms, sleep architecture, and behaviors such as anxiety. The quantitative data on its in vitro and in vivo activity, combined with detailed experimental protocols, provide a robust framework for its use as a chemical tool. This body of work enables researchers and drug development professionals to further explore the therapeutic potential of targeting the REV-ERB nuclear receptors for a range of physiological and pathological conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. REV-ERB and ROR nuclear receptors as drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR10067 as a REV-ERB Agonist: A Foundational Research Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399069#foundational-research-on-sr10067-as-a-rev-erb-agonist]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com